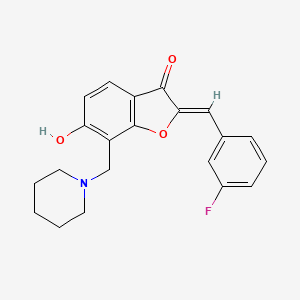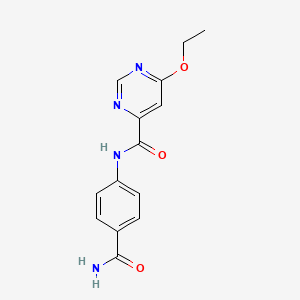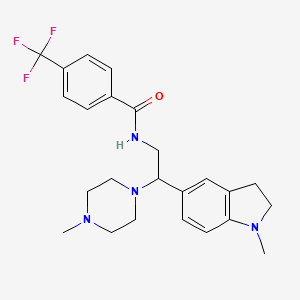
N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C24H29F3N4O and its molecular weight is 446.518. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Arylpiperazine derivatives, including those structurally related to the specified compound, have shown antitumor activity. These derivatives were synthesized and their molecular structures characterized, highlighting π-π interactions and halogen interactions between molecules, which could influence their bioactivity. This research suggests the potential of these compounds in cancer treatment strategies (Zhou et al., 2017).
Antiviral Activity
Benzamide-based derivatives have been developed to show remarkable activity against the avian influenza virus. A study describes the synthesis of novel 5-aminopyrazoles and their fused heterocycles, demonstrating significant antiviral activities against the H5N1 strain. This highlights the potential of such compounds in the development of new antiviral drugs (Hebishy et al., 2020).
Antioxidant and Enzyme Inhibition
Compounds containing piperazine or morpholine skeletons have been synthesized and shown to have in vitro antioxidant activities and act as glucosidase inhibitors. This research suggests their potential use in treating oxidative stress-related diseases and managing glucose levels (Özil et al., 2018).
Antibacterial and Anticancer Evaluation
New derivatives of 2-chloro-3-hetarylquinolines were synthesized and evaluated for their antibacterial and anticancer activities. This work contributes to the search for new therapeutic agents with potential applications in treating bacterial infections and cancer (Bondock & Gieman, 2015).
Corrosion Inhibition
Derivatives of benzamide, specifically designed for corrosion inhibition, have been synthesized and characterized. Their application in protecting mild steel in acidic media demonstrates the versatility of such compounds beyond biomedical applications (Aouine et al., 2011).
properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F3N4O/c1-29-11-13-31(14-12-29)22(18-5-8-21-19(15-18)9-10-30(21)2)16-28-23(32)17-3-6-20(7-4-17)24(25,26)27/h3-8,15,22H,9-14,16H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYWMTVUGSVVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC4=C(C=C3)N(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


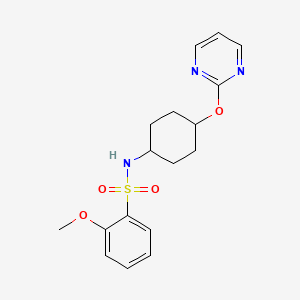
![N-(3-methoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2572951.png)
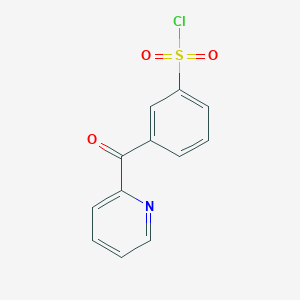
![(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2572953.png)
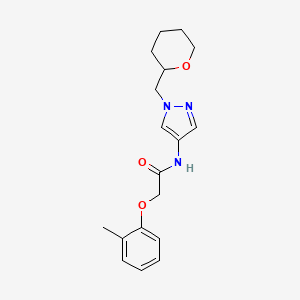
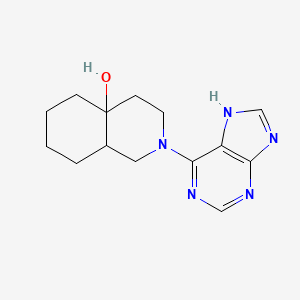
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2572958.png)

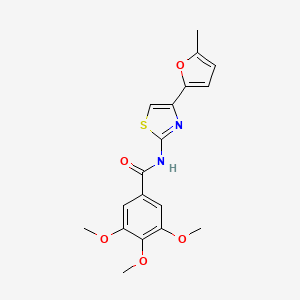
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2572963.png)
![5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2572964.png)
